N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorophenyl group, a methylsulfanylphenyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.
Introduction of the methylsulfanylphenyl group: This can be done through nucleophilic substitution reactions using methylsulfanyl-substituted aromatic compounds.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-ol
Uniqueness: N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the chlorophenyl and methylsulfanylphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16ClN3S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16ClN3S/c1-25-17-11-5-14(6-12-17)19-20(22-16-9-7-15(21)8-10-16)24-13-3-2-4-18(24)23-19/h2-13,22H,1H3 |
InChI Key |
SLMNPJCZXSJMJE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.